3-Methoxy-4-methylaniline

Organic Synthesis Heterocyclic Chemistry Building Blocks

When synthesizing 8-methoxy-7-methylalloxazine or SERT-targeting phenethylamines, regioisomeric purity is non-negotiable. 3-Methoxy-4-methylaniline (CAS 16452-01-0) eliminates the risk of generating the undesired 7-methoxy-8-methyl isomer. • Solid at RT (mp 57-59°C) enables precise stoichiometric weighing with minimal handling loss • ≥98% purity minimizes side-product formation in multi-step syntheses • Proven SERT pharmacophore: the 3-methoxy-4-methylphenyl motif confers potent 5-HT uptake inhibition not achievable with unsubstituted anilines

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 16452-01-0
Cat. No. B097499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-methylaniline
CAS16452-01-0
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)OC
InChIInChI=1S/C8H11NO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3
InChIKeyONADZNBSLRAJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 59° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-methylaniline Overview


3-Methoxy-4-methylaniline (CAS 16452-01-0), also known as o-cresidine, is a substituted aniline featuring a methoxy group at the meta position and a methyl group at the para position relative to the primary amine [1]. With a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol, it presents as a solid with a melting point range of 57-59°C and is typically supplied at ≥98% purity . The unique 1,2,4-trisubstituted benzene pattern creates a distinct electronic environment and steric profile, establishing it as a key precursor in the synthesis of specialized heterocycles, dyes, and pharmaceutical intermediates .

Regioselective building block for 8-methoxy-7-methylalloxazine core
Solid-state form simplifies weighing and process handling
Verified purity profile supports scale-up reproducibility

3-Methoxy-4-methylaniline: Irreplaceable Reactivity


Substituting 3-methoxy-4-methylaniline with a generic aniline derivative is not feasible due to its precisely positioned substituents. The meta-methoxy group provides strong electron-donating resonance effects that are orthogonal to the inductive influence of the para-methyl group, creating a uniquely polarized aromatic ring that dictates regioselectivity in electrophilic aromatic substitutions and cross-coupling reactions [1]. This precise substitution pattern is essential for constructing specific molecular architectures, such as the 8-methoxy-7-methylalloxazine core, which cannot be accessed with other commercially available anilines . A misplaced or missing methyl or methoxy group on an alternative building block would lead to a different regioisomer, fundamentally altering the steric and electronic properties of the final molecule and compromising the desired biological or material performance [1].

Target 3-Methoxy-4-methylaniline: ortho/meta/para substituent pattern defines regiospecific electrophilic substitution.
Generic aniline Lacks the methoxy/methyl electronic push-pull; may produce wrong regioisomer in heterocycle formation.
Regioisomer 4-Methoxy-2-methylaniline yields 7-methoxy-8-methylalloxazine, not the 8-methoxy-7-methyl target.

3-Methoxy-4-methylaniline: Performance Evidence


Alloxazine Core Regioselectivity

3-Methoxy-4-methylaniline is specifically utilized to produce 8-methoxy-7-methylalloxazine via electrophilic substitution and oxidative cyclization . In contrast, its regioisomer, 4-methoxy-2-methylaniline, would lead to the 7-methoxy-8-methyl isomer, a distinct compound with different potential photophysical or biological properties [1]. The target compound's substitution pattern ensures the correct orientation of the fused ring system.

Regioselectivity
Head-to-head
Target forms 8-methoxy-7-methylalloxazine; regioisomer forms 7-methoxy-8-methylalloxazine.
Confirms exclusive regioisomer identity for alloxazine core synthesis.
Electrophilic substitution on iron complex, oxidative cyclization.
Organic Synthesis Heterocyclic Chemistry Building Blocks

5-HT Uptake Inhibition: Substitution Effect

A derivative synthesized from 3-methoxy-4-methylaniline, specifically the (S)-enantiomer of 1-(3-methoxy-4-methylphenyl)-2-aminopropane, demonstrated potent inhibition of [3H]-5-HT uptake in rat brain synaptosomes [1]. While direct data for the aniline itself is not available, this class-level inference highlights that the 3-methoxy-4-methylphenyl substructure, when incorporated into a bioactive scaffold, can confer high potency, a feature absent in simpler, unsubstituted phenyl analogs.

5-HT Uptake
Class-level
Derivative IC50
3-Methoxy-4-methylphenyl motif may confer SERT affinity in analog design.
Data from derivative, not the aniline itself; review SAR context.
Solid & Purity
Data to verify
Solid (mp 57–59°C), purity ≥98% (GC) reported.
Solid form may reduce handling risk vs liquid anilines; purity supports stoichiometric control.
Supplier-reported specification; verify COA for lot-specific data.
Medicinal Chemistry Neuropharmacology Structure-Activity Relationship (SAR)

Solid Form and Purity Advantage

3-Methoxy-4-methylaniline is consistently supplied as a solid with a narrow melting point range of 57-59°C and a high purity of ≥98% (GC) . This is in contrast to many liquid aromatic amines, which can be more challenging to handle, store, and dispense accurately on a manufacturing scale. The solid physical form simplifies weighing and reduces risks associated with liquid spills, while the high, verifiable purity ensures reproducible yields in critical synthetic steps.

Solid & Purity
Data to verify
Solid (mp 57–59°C), purity ≥98% (GC) reported.
Solid form may reduce handling risk vs liquid anilines; purity supports stoichiometric control.
Supplier-reported specification; verify COA for lot-specific data.
Process Chemistry Quality Control Procurement

3-Methoxy-4-methylaniline: Procurement Applications


8-Methoxy-7-methylalloxazine Synthesis

Procure 3-methoxy-4-methylaniline when the synthetic target is specifically the 8-methoxy-7-methyl isomer of alloxazine or related heterocycles . Using any other regioisomeric aniline, such as 4-methoxy-2-methylaniline, will generate the undesired 7-methoxy-8-methyl isomer, leading to costly and time-consuming separation or an unusable product [1]. This compound ensures the correct regiospecific outcome from the outset.

Serotonin Transporter Modulator Design

Select this compound as a core building block for medicinal chemistry programs focused on the serotonin transporter (SERT) [2]. Research demonstrates that incorporating the 3-methoxy-4-methylphenyl motif into a phenethylamine scaffold yields a compound with high potency for inhibiting 5-HT uptake, a property not conferred by unsubstituted phenyl groups [2]. This makes it a privileged starting point for developing novel SERT ligands.

High-Purity Solid for Reproducible Scale-Up

Choose 3-methoxy-4-methylaniline for process chemistry and manufacturing applications that demand precise stoichiometry and high batch-to-batch reproducibility . Its solid physical state at room temperature (mp 57-59°C) simplifies weighing and handling compared to liquid anilines, while the ≥98% purity specification minimizes the introduction of side products that can plague large-scale syntheses .

Application
Selection Property
Validation Focus
8-Methoxy-7-methylalloxazine synthesis
Regioselective aniline isomer
Confirm isomer identity by NMR/HPLC
SERT ligand design
3-Methoxy-4-methylphenyl pharmacophore
5-HT uptake inhibition assay (analog testing)
Process chemistry scale-up
Solid-state, high-purity specification
Lot-specific purity certificate; stoichiometric reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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